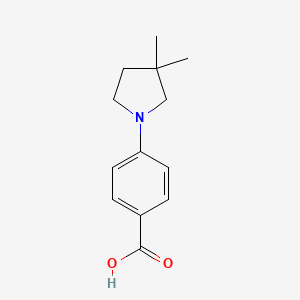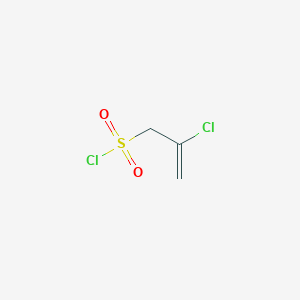![molecular formula C11H12ClFN2 B3383364 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 41266-63-1](/img/structure/B3383364.png)
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Descripción general
Descripción
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a chemical compound with the molecular formula C11H11FN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC1=CC=C2C(C(CNCC3)=C3N2)=C1 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 190.22 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Neuroprotective and Calcium-Antagonist Properties
Calcium-Antagonist Activity : Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, including those related to 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, have shown a broad spectrum of pharmacological activities. Specifically, they exhibit pronounced neuroprotective properties and calcium-antagonist behavior. These findings suggest potential applications in treating conditions associated with calcium dysregulation and neurodegenerative diseases (Ivanov, Afanas'ev, & Bachurin, 2001).
Antitumor and Antiproliferative Activity
Selective Estrogen Receptor Modulators : Some derivatives, by modification of the core structure, have been developed into potent and orally bioavailable selective estrogen receptor downregulators (SERD). These compounds, including AZD9496, are currently being evaluated for treating advanced estrogen receptor-positive breast cancer, highlighting the chemical versatility and therapeutic potential of this scaffold (De savi et al., 2015).
CRTH2 Antagonist for Asthma and Allergic Rhinitis : Derivatives like setipiprant have been identified as potent, selective, and orally bioavailable antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is a clinical development candidate for treating asthma and seasonal allergic rhinitis. This indicates the compound's significance in respiratory and allergic condition research (Fretz et al., 2013).
Antineoplastic Agents : Further research into 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives has designed compounds with significant antiproliferative activity against various cancer cell lines, suggesting their potential as novel antineoplastic agents. This research underlines the importance of structural modification to enhance therapeutic effects (Feng et al., 2018).
Molecular Design and Synthesis
Innovative Synthesis Approaches : Studies have also focused on developing new synthetic routes to 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, avoiding highly toxic aryl hydrazines. This not only highlights the compound's chemical versatility but also its potential for safer, more efficient production methods (Kovacikova & Štefek, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2.ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLSVHQHFSKNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41266-63-1 | |
| Record name | 8-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B3383320.png)
![5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3383327.png)

![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B3383337.png)
![2-[2-(Methoxymethyl)phenyl]acetic acid](/img/structure/B3383353.png)

